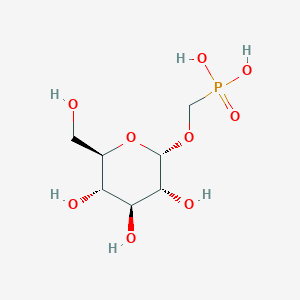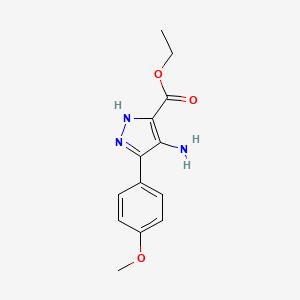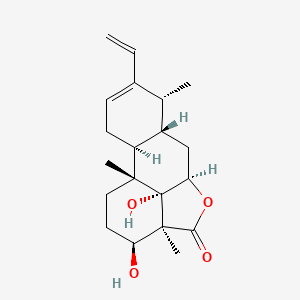
Sonomolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sonomolide B is a novel compound that has garnered attention due to its broad-spectrum antifungal properties. It is one of the two sonomolides, the other being Sonomolide A, isolated from a coprophilous fungus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sonomolide B involves several steps, starting with the preparation of the core structure through a series of organic reactions. The synthetic route typically includes the formation of key intermediates, followed by cyclization and functional group modifications to achieve the final structure. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Sonomolide B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Sonomolide B has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections in plants and animals.
Medicine: Explored for its potential as an antifungal agent in treating human fungal infections.
Mecanismo De Acción
The mechanism of action of Sonomolide B involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in cell wall synthesis and membrane function, ultimately causing cell death. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound interferes with ergosterol biosynthesis, a key component of fungal cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Sonomolide A: Another antifungal compound isolated from the same fungus, with similar but distinct structural features and biological activities.
Amphotericin B: A well-known antifungal agent with a different mechanism of action, targeting fungal cell membranes by binding to ergosterol.
Fluconazole: An antifungal drug that inhibits ergosterol synthesis, similar to the proposed mechanism of Sonomolide B.
Uniqueness
This compound is unique due to its broad-spectrum antifungal activity and its potential for use in various applications beyond medicine, such as agriculture and industry. Its distinct structural features and specific mechanism of action make it a valuable compound for further research and development .
Propiedades
Número CAS |
172486-69-0 |
|---|---|
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(1R,2S,6R,7S,9R,12S,13S,16S)-5-ethenyl-13,16-dihydroxy-1,6,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-4-en-11-one |
InChI |
InChI=1S/C20H28O4/c1-5-12-6-7-14-13(11(12)2)10-16-20(23)18(14,3)9-8-15(21)19(20,4)17(22)24-16/h5-6,11,13-16,21,23H,1,7-10H2,2-4H3/t11-,13-,14-,15-,16+,18+,19+,20-/m0/s1 |
Clave InChI |
HQKRCEBCNPNBKW-JTKBMLCESA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@@H]3[C@@]4([C@@]([C@H]2CC=C1C=C)(CC[C@@H]([C@@]4(C(=O)O3)C)O)C)O |
SMILES canónico |
CC1C2CC3C4(C(C2CC=C1C=C)(CCC(C4(C(=O)O3)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


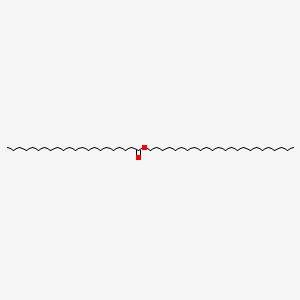
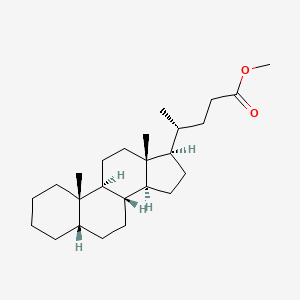
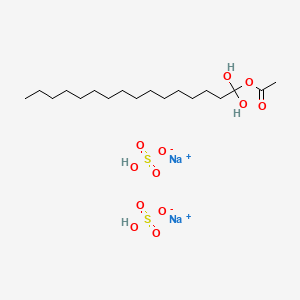
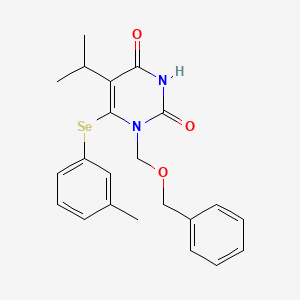

![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

